

Application Notes and Protocols for TIM-063-Immobilized Sepharose in Target Identification

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Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623

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Introduction

TIM-063 is a potent, ATP-competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1] When covalently attached to a solid support matrix like sepharose, referred to as **TIM-063-Kinobeads** or TIM-127-sepharose, it becomes a powerful tool for chemical proteomics.[1][2][3] This affinity resin allows for the selective capture and identification of protein targets, including the intended target and potential "off-target" interactors, directly from complex biological samples such as cell or tissue lysates.[2][4]

This technique, a form of affinity chromatography, is instrumental in drug discovery and development for several reasons.[5] It facilitates the elucidation of a compound's mechanism of action, helps in identifying novel therapeutic targets, and allows for the assessment of a drug candidate's selectivity profile.[6] A notable application of **TIM-063**-immobilized sepharose has been the identification of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1) as a significant off-target kinase, leading to the development of more potent and selective AAK1 inhibitors.[4][7]

This document provides detailed protocols for using **TIM-063**-immobilized sepharose for target identification, from the affinity pull-down procedure to sample preparation for mass spectrometry analysis.

Data Presentation

The inhibitory activity of **TIM-063** and its derivatives against target kinases provides a quantitative basis for its use in affinity chromatography. The following tables summarize the reported IC50 values.

Table 1: Inhibitory Activity of **TIM-063** against AAK1 and CaMKK Isoforms

Compound	Target Kinase	IC50 (μM)
TIM-063	AAK1	8.51[4][7]
TIM-063	CaMKKα/1	0.63[4]
TIM-063	CaMKKβ/2	Not specified

Table 2: Inhibitory Activity of **TIM-063** Derivative (TIM-098a) against AAK1 and CaMKK Isoforms

Compound	Target Kinase	IC50 (μM)
TIM-098a	AAK1	0.24[4][7]
TIM-098a (in cultured cells)	AAK1	0.87[4][7]
TIM-098a	CaMKKα/1	No inhibitory activity[4]
TIM-098a	CaMKKβ/2	No inhibitory activity[4]

Experimental Protocols

Protocol 1: Affinity Pull-Down of Target Proteins using **TIM-063**-Immobilized Sepharose

This protocol describes the enrichment of proteins that bind to **TIM-063** from a complex protein mixture, such as a tissue lysate.

Materials:

- **TIM-063**-immobilized sepharose (TIM-127-sepharose)[2]

- Control sepharose (without immobilized **TIM-063**)
- Mouse cerebrum (or other tissue/cell sample)
- Lysis Buffer (Buffer A): 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 0.05% Tween 20[2]
- Protease inhibitor cocktail
- CaCl₂
- Calmodulin (CaM)
- Wash Buffer: Lysis Buffer containing 2 mM CaCl₂[2]
- Elution Buffer: Lysis Buffer containing 100 μM **TIM-063**[2]
- Microcentrifuge tubes
- End-over-end rotator
- SDS-PAGE reagents and equipment
- Immunoblotting reagents and equipment

Procedure:

- Lysate Preparation:
 - Homogenize mouse cerebrum in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
 - Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant (cerebrum extract) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
 - Adjust the protein concentration of the extract to 5 mg/mL with Lysis Buffer.[2]

- Affinity Pull-Down:
 - In a microcentrifuge tube, incubate 450 μ L of the cerebrum extract (2.25 mg total protein) with 100 μ L of either **TIM-063**-immobilized sepharose or control sepharose.[2]
 - Add CaCl_2 to a final concentration of 2 mM and CaM to a final concentration of 6 μ M.[2]
 - Incubate the mixture for 45 minutes at 4°C with gentle end-over-end rotation.[2]
- Washing:
 - Pellet the sepharose beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
 - Carefully remove and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer.[2] After each wash, pellet the beads by centrifugation and discard the supernatant.
- Elution:
 - After the final wash, remove all residual wash buffer.
 - Add 100 μ L of Elution Buffer to the beads.
 - Incubate for 30 minutes at 4°C with gentle agitation to elute the bound proteins.
 - Pellet the sepharose beads by centrifugation and carefully collect the supernatant containing the eluted proteins.
- Analysis:
 - The eluted proteins can be analyzed by SDS-PAGE followed by silver staining or immunoblotting with specific antibodies to confirm the presence of known or suspected target proteins.[4]
 - For identification of unknown interacting proteins, proceed to Protocol 2 for mass spectrometry analysis.[2]

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for in-gel tryptic digestion of proteins separated by SDS-PAGE, a common procedure for preparing samples for identification by mass spectrometry.

Materials:

- Eluted protein sample from Protocol 1
- SDS-PAGE gels
- Coomassie Brilliant Blue or silver stain
- Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
- Reduction solution: 10 mM Dithiothreitol (DTT) in 100 mM ammonium bicarbonate
- Alkylation solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate
- Trypsin (sequencing grade)
- Digestion buffer: 50 mM ammonium bicarbonate
- Peptide extraction solution: 50% acetonitrile, 5% formic acid
- Microcentrifuge tubes
- SpeedVac concentrator

Procedure:

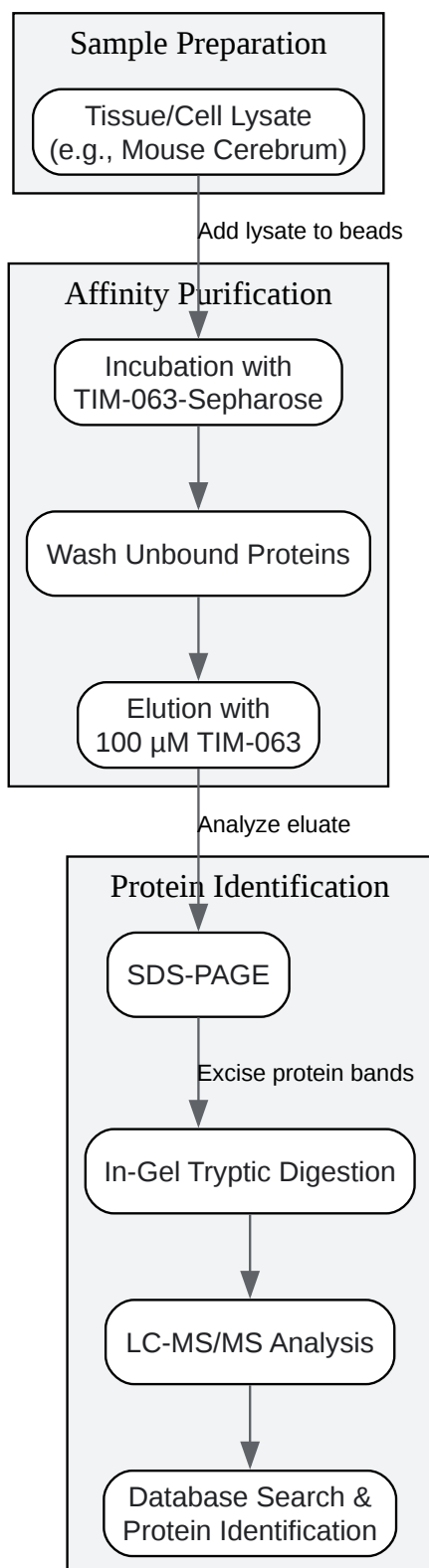
- SDS-PAGE and Band Excision:
 - Separate the eluted proteins from Protocol 1 on an SDS-PAGE gel.
 - Stain the gel with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain.

- Excise the protein bands of interest from the gel using a clean scalpel. Cut the bands into small pieces (approximately 1 mm³).[\[6\]](#)
- Destaining:
 - Place the gel pieces into a clean microcentrifuge tube.
 - Add destaining solution to cover the gel pieces and vortex for 10-15 minutes.
 - Remove the destaining solution and repeat until the gel pieces are colorless.
- Reduction and Alkylation:
 - Dehydrate the gel pieces with 100% acetonitrile for 5 minutes until they turn white and shrink. Remove the acetonitrile.
 - Rehydrate the gel pieces in reduction solution and incubate at 56°C for 1 hour.[\[6\]](#)
 - Cool the sample to room temperature and remove the DTT solution.
 - Add alkylation solution and incubate in the dark at room temperature for 45 minutes.[\[6\]](#)
 - Remove the iodoacetamide solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.
- In-Gel Tryptic Digestion:
 - Dry the gel pieces completely in a SpeedVac concentrator.[\[6\]](#)
 - Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 12.5 ng/μL in digestion buffer).[\[8\]](#)
 - After the gel pieces have absorbed the trypsin solution (approximately 30-45 minutes), add enough digestion buffer to just cover the gel pieces.[\[6\]](#)[\[8\]](#)
 - Incubate overnight at 37°C.[\[6\]](#)[\[9\]](#)
- Peptide Extraction:

- Collect the supernatant containing the digested peptides.
- Add peptide extraction solution to the gel pieces and vortex or sonicate for 15-20 minutes.
- Collect the supernatant and pool it with the previous supernatant.
- Repeat the extraction step once more.
- Dry the pooled peptide extracts in a SpeedVac concentrator.
- Sample Desalting and Mass Spectrometry:
 - Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% trifluoroacetic acid).
 - Desalt the peptides using a C18 ZipTip or equivalent.
 - The sample is now ready for analysis by LC-MS/MS for protein identification.[\[2\]](#)

Visualizations

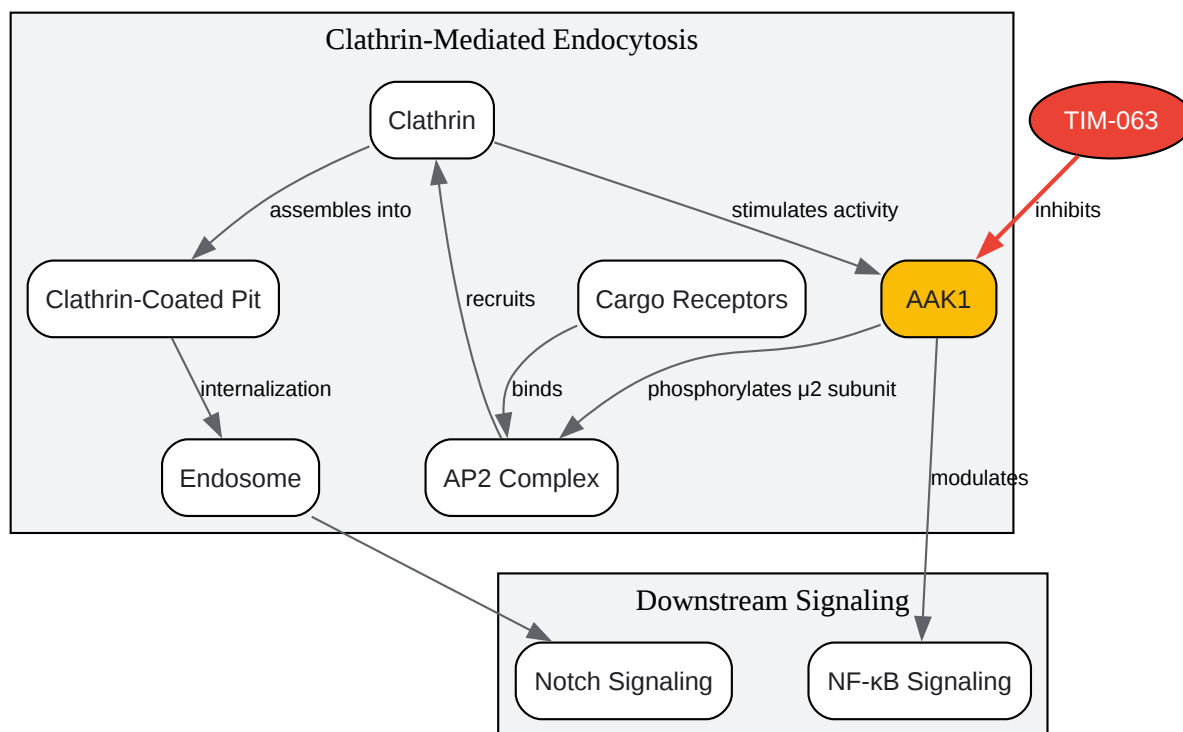
Experimental Workflow



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Caption: Experimental workflow for target identification using **TIM-063**-immobilized sepharose.

AAK1 Signaling Pathway Involvement



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